molecular formula C27H38O3 B10849728 Jaspic acid

Jaspic acid

Cat. No.: B10849728
M. Wt: 410.6 g/mol
InChI Key: IIMZFSAVKIVVHG-DAANFHMWSA-N
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Description

Jaspic Acid, also known as (-)-Jaspic Acid, is a small molecular drug with the chemical formula C27H38O3. It is a benzoic acid derivative with a complex structure that includes a hydroxy group and a trimethylated octahydro-naphthalenylmethyl group. This compound has been investigated for its potential therapeutic applications, particularly as an inhibitor of lipoxygenases, which are enzymes involved in the metabolism of fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jaspic Acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are commonly employed to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Jaspic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoic acid moiety produces benzyl alcohol .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting lipoxygenases, which are enzymes involved in inflammatory processes.

    Medicine: Potential therapeutic agent for conditions involving inflammation and oxidative stress.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals

Mechanism of Action

Jaspic Acid exerts its effects primarily through the inhibition of lipoxygenases, specifically arachidonate 12-lipoxygenase (12-LOX) and arachidonate 15-lipoxygenase (15-LOX). These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators. By inhibiting these enzymes, this compound reduces the formation of these mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Jaspic Acid is unique in its specific inhibition of lipoxygenases, which distinguishes it from other anti-inflammatory compounds that primarily target cyclooxygenases (COX). This specificity may offer advantages in terms of reduced side effects and targeted therapeutic effects .

Properties

Molecular Formula

C27H38O3

Molecular Weight

410.6 g/mol

IUPAC Name

3-[[(1S,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C27H38O3/c1-18(2)8-6-13-26(4)14-7-15-27(5)22(19(3)9-12-24(26)27)17-21-16-20(25(29)30)10-11-23(21)28/h8-11,16,22,24,28H,6-7,12-15,17H2,1-5H3,(H,29,30)/t22-,24-,26-,27+/m0/s1

InChI Key

IIMZFSAVKIVVHG-DAANFHMWSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C

Origin of Product

United States

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